2-(2-fluorophenyl)-N-[2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
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Description
The compound “2-(2-fluorophenyl)-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}acetamide” is a complex organic molecule. It contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are an important class of heterocyclic compounds due to their broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of the compound includes a 1,2,5-oxadiazole ring, which is known to show conjugated diene character . The specific structure of the compound would need to be determined through techniques such as NMR spectroscopy or X-ray crystallography.Future Directions
The future directions for research on this compound could include further exploration of its synthesis, determination of its specific molecular structure, investigation of its chemical reactivity, elucidation of its mechanism of action, and evaluation of its physical and chemical properties. Additionally, its potential biological activities could be explored further, given the known activities of other oxadiazole derivatives .
Properties
IUPAC Name |
2-(2-fluorophenyl)-N-[2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3/c1-14-20(26-30-25-14)12-22(29)27-9-8-15-6-7-18(10-17(15)13-27)24-21(28)11-16-4-2-3-5-19(16)23/h2-7,10H,8-9,11-13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYMGILDYZICBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CC(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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